1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
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Overview
Description
1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes:
Nitration: Introduction of the nitro group into the imidazole ring.
Sulfonylation: Attachment of the sulfonyl group to the phenyl ring.
Chlorination and Methoxylation: Incorporation of the chlorine and methoxy groups into the phenyl ring.
Methylation: Addition of the methyl group to the imidazole ring.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is utilized in several scientific fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The nitro and sulfonyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-ethyl-5-nitro-1H-imidazole
- 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-4-nitro-1H-imidazole
Uniqueness: 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O5S/c1-7-4-10(21-3)11(5-9(7)13)22(19,20)15-8(2)14-6-12(15)16(17)18/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNWZOEKCWEIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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